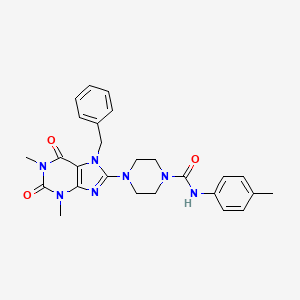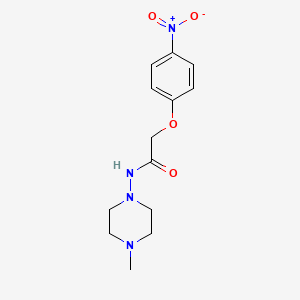
(1-苯基丁基)(吡啶-3-基甲基)胺盐酸盐
描述
Synthesis Analysis
The synthesis of compounds related to "(1-phenylbutyl)(pyridin-3-ylmethyl)amine hydrochloride" involves complex procedures, such as the condensation of tripodal amines with aldehydes in the presence of metal ions to form Schiff base complexes. For example, the condensation of 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol with 2-hydroxy-3-methoxybenzaldehyde in the presence of Zn(II) has been reported, showcasing the intricate steps required to synthesize such compounds (Rezaeivala, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as single-crystal X-ray diffraction. These studies reveal the geometrical configuration of the molecules, including their coordination environments when complexed with metals. For instance, the structural determination of a Zn(II) Schiff base complex derived from a tripodal amine indicated a distorted square pyramidal environment around the Zn(II) ion (Rezaeivala, 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "(1-phenylbutyl)(pyridin-3-ylmethyl)amine hydrochloride" encompass a range of activities, including Schiff base formation, complexation with metals, and various other organic transformations. These reactions often result in compounds with significant chemical properties, such as fluorescence or phase behavior changes upon complexation (Hiscock et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline behavior, are crucial for understanding their potential applications. For example, studies on ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complexes have shown unique crystal-to-crystal phase transitions and fluorescence properties, which are influenced by their physical characteristics (Hiscock et al., 2019).
科学研究应用
合成和结构分析
围绕(1-苯基丁基)(吡啶-3-基甲基)胺盐酸盐的科学研究主要集中在其合成、结构表征以及在配位化学、材料科学和催化等各个领域的潜在应用。研究的一个方面涉及相关化合物的有效合成路线和工艺的开发,目标是在抗生素开发中应用并通过 X 射线衍射和光谱等技术了解这些分子的结构复杂性 (Fleck、Mcwhorter、DeKam 和 Pearlman,2003)。
配位化学和金属络合物
研究扩展到配位化学的探索,其中(1-苯基丁基)(吡啶-3-基甲基)胺的衍生物在金属络合物中用作配体。这些研究提供了对配体的配位模式、金属-配体相互作用以及所得络合物的结构特征的见解。分析此类络合物在各种应用中的潜力,包括催化、药品和材料科学。一个例子是 Zn(II) 席夫碱配合物的合成和表征,它们的光谱特性和晶体结构已经过研究,表明在设计具有特定功能的新材料中具有潜在用途 (Rezaeivala,2017)。
光物理性质和传感应用
另一个重要的应用领域是开发具有独特光物理性质的传感器和材料。结构上与(1-苯基丁基)(吡啶-3-基甲基)胺相关的化合物已经过研究,了解其荧光和发射特性,有助于开发金属离子和其它分析物的传感器。这些研究利用先进的光谱方法阐明配体-金属相互作用的机制以及随之而来的光物理行为,为具有高灵敏度和选择性的新型传感器材料铺平了道路 (Liang、Zhang、Zhu、Duarandin、Young、Geacintov 和 Canary,2009)。
催化和有机合成
(1-苯基丁基)(吡啶-3-基甲基)胺衍生物在催化和有机合成中的作用是另一个重点。研究人员合成了各种络合物并研究了它们在聚合、交叉偶联和其他有机转化等反应中的催化活性。这些研究不仅有助于理解催化机制,还有助于开发用于工业和制药应用的更高效和选择性的催化剂 (Deeken、Proch、Casini、Braun、Mechtler、Marschner、Motz 和 Kempe,2006)。
生物应用
除了上述内容之外,还有兴趣探索(1-苯基丁基)(吡啶-3-基甲基)胺及其衍生物的生物应用,特别是在抗菌和抗癌活性方面。该领域的研究重点是合成新化合物并评估其对各种细菌菌株和癌细胞系的生物活性。这些研究旨在为开发具有改进的疗效和特异性的新治疗剂做出贡献,用于治疗传染病和癌症 (Abdel-megeed、Badr、Azaam 和 El‐Hiti,2012)。
属性
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-2-7-16(15-9-4-3-5-10-15)18-13-14-8-6-11-17-12-14;/h3-6,8-12,16,18H,2,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJMMBBZTICDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylbutyl)(pyridin-3-ylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)


![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)
![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)
![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)
![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)
![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)
![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)
![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)
